![molecular formula C9H10NNaO3S B1413368 sodium 6-amino-2,3-dihydro-1H-indene-5-sulfonate CAS No. 1803604-01-4](/img/structure/B1413368.png)
sodium 6-amino-2,3-dihydro-1H-indene-5-sulfonate
Overview
Description
Sodium 6-amino-2,3-dihydro-1H-indene-5-sulfonate (Na-ADS) is an organic compound that has been used in a wide range of scientific research applications. It is a versatile compound with a wide range of biochemical and physiological effects, making it a valuable tool for laboratory experiments.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Heterocycles : Sodium 1-(4-amino-5-mercapto-4 H -[1,2,4] triazol-3-yl) and heptadecane-1-sulfonate, a precursor similar to sodium 6-amino-2,3-dihydro-1H-indene-5-sulfonate, is used for synthesizing biologically active heterocycles. These compounds exhibit antimicrobial activity and potential as surface-active agents (R. El-Sayed, 2006).
Sulfone Synthesis : In research involving benzthiazol compounds, sodium sulfonates were used in the synthesis of sulfones, a process that could be analogous to reactions involving sodium 6-amino-2,3-dihydro-1H-indene-5-sulfonate (M. M. Kandeel, 1991).
Material Science Applications
- Surfactant Properties : Sodium sulfonate derivatives demonstrate surfactant properties, useful in various industrial applications. These properties may be relevant to sodium 6-amino-2,3-dihydro-1H-indene-5-sulfonate as well (Zhiyong Hu et al., 2016).
Chemical Synthesis Improvements
- Improved Synthesis Methods : Research on dye intermediates like 1-Amino-4-bromo-anthraquinone-2-Sodium demonstrates improved synthesis methods that could be applicable to sodium 6-amino-2,3-dihydro-1H-indene-5-sulfonate (Liang Yingtang, 2010).
Complex Formation
- Coordination Chemistry : Sodium sulfonate compounds participate in forming complex structures, such as with metal ions, which could be a potential area of application for sodium 6-amino-2,3-dihydro-1H-indene-5-sulfonate (J. Atwood et al., 2001).
Analytical Chemistry Applications
- Fluorometric Analysis : Sodium coumarin 6-sulfonate, another sulfonate derivative, is used as a fluorometric ion-pairing reagent, a method potentially applicable to sodium 6-amino-2,3-dihydro-1H-indene-5-sulfonate (Lemseul L. Dent et al., 1981).
Mechanism of Action
Target of Action
The primary target of Sodium 6-Amino-2,3-Dihydro-1H-Indene-5-Sulfonate is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds to and is activated by collagens, which are major components of the extracellular matrix . DDR1 plays a crucial role in various biological processes, including cell differentiation, adhesion, migration, and proliferation .
Mode of Action
Sodium 6-Amino-2,3-Dihydro-1H-Indene-5-Sulfonate interacts with DDR1 by binding to it with a high affinity . This binding suppresses the kinase activity of DDR1 . The suppression of DDR1’s kinase activity leads to the inhibition of collagen-induced DDR1 signaling .
Biochemical Pathways
The inhibition of DDR1 signaling affects several biochemical pathways. One of the key pathways influenced is the Epithelial-Mesenchymal Transition (EMT) . EMT is a process by which epithelial cells lose their cell polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells. This process is essential for numerous developmental processes including mesoderm formation and neural tube formation .
Pharmacokinetics
The compound’s ability to bind ddr1 with a high affinity suggests that it may have good bioavailability .
Result of Action
The result of Sodium 6-Amino-2,3-Dihydro-1H-Indene-5-Sulfonate’s action is the potent inhibition of collagen-induced DDR1 signaling and EMT . This leads to the dose-dependent suppression of colony formation of pancreatic cancer cells . It has also shown promising in vivo therapeutic efficacy in orthotopic mouse models of pancreatic cancer .
Action Environment
The action environment of Sodium 6-Amino-2,3-Dihydro-1H-Indene-5-Sulfonate is largely determined by the presence of its target, DDR1, and the availability of collagens in the extracellular matrix . Environmental factors such as the density of the extracellular matrix and the presence of other signaling molecules may influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
sodium;6-amino-2,3-dihydro-1H-indene-5-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S.Na/c10-8-4-6-2-1-3-7(6)5-9(8)14(11,12)13;/h4-5H,1-3,10H2,(H,11,12,13);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIPOZFHIKAATK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1)S(=O)(=O)[O-])N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10NNaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
sodium 6-amino-2,3-dihydro-1H-indene-5-sulfonate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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